Fluorosulfuric acid, 2-bromo-1,1,2,2-tetrafluoroethyl ester

Thermophysical properties Phase change enthalpy Process engineering

Fluorosulfuric acid, 2-bromo-1,1,2,2-tetrafluoroethyl ester (also known as 2-bromotetrafluoroethyl fluorosulfate, BrCF₂CF₂OSO₂F) is a polyfluoroalkyl fluorosulfate ester bearing a terminal bromine substituent on a perfluorinated two-carbon backbone. It is a colorless to pale yellow liquid with molecular formula C₂BrF₅O₃S and molecular weight 278.98 g/mol.

Molecular Formula C2BrF5O3S
Molecular Weight 278.98 g/mol
CAS No. 757-02-8
Cat. No. B3056972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluorosulfuric acid, 2-bromo-1,1,2,2-tetrafluoroethyl ester
CAS757-02-8
Molecular FormulaC2BrF5O3S
Molecular Weight278.98 g/mol
Structural Identifiers
SMILESC(C(F)(F)Br)(OS(=O)(=O)F)(F)F
InChIInChI=1S/C2BrF5O3S/c3-1(4,5)2(6,7)11-12(8,9)10
InChIKeyBSNGCKGYXWVQBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fluorosulfuric Acid 2-Bromo-1,1,2,2-tetrafluoroethyl Ester (CAS 757-02-8): Core Identity and Procurement Context


Fluorosulfuric acid, 2-bromo-1,1,2,2-tetrafluoroethyl ester (also known as 2-bromotetrafluoroethyl fluorosulfate, BrCF₂CF₂OSO₂F) is a polyfluoroalkyl fluorosulfate ester bearing a terminal bromine substituent on a perfluorinated two-carbon backbone [1]. It is a colorless to pale yellow liquid with molecular formula C₂BrF₅O₃S and molecular weight 278.98 g/mol [2]. This compound belongs to the class of halogenated fluoroalkyl fluorosulfates, which are characterized by three electrophilic centers (carbon, sulfur, and fluorine) that render them versatile intermediates for nucleophilic substitution, addition, and rearrangement chemistry [3]. Commercially, it is typically supplied at ≥95% purity for research and development use .

Workflow

Sequential heterobifunctionalization of tetrafluoroethylene backbone

Selection

Orthogonal reactivity of Br and –OSO₂F leaving groups

Use Context

Nucleophilic substitution and addition chemistry on perfluorinated scaffold

Why 2-Bromotetrafluoroethyl Fluorosulfate Cannot Be Replaced by Its Chlorosulfate or Halide Analogs in Targeted Synthesis


Generic substitution among 2-halotetrafluoroethyl derivatives fails because the identity of both the terminal halogen (Br vs. Cl vs. I) and the sulfonate leaving group (fluorosulfate –OSO₂F vs. chlorosulfate –OSO₂Cl) independently controls the chemoselectivity, reaction rate, and product distribution in nucleophilic processes [1]. The fluorosulfate group presents three distinct electrophilic centers—carbon, sulfur, and fluorine—each accessible to nucleophiles under different conditions, whereas the chlorosulfate analog directs attack predominantly at sulfur with S–Cl bond cleavage [2]. Furthermore, the C–Br bond in the target compound is substantially more reactive toward substitution than the C–Cl bond in 2-chlorotetrafluoroethyl fluorosulfate, as demonstrated by the fact that primary bromine in –CF₂Br groups is more readily replaced by –OSO₂F than primary chlorine [3]. Consequently, interchanging these compounds without adjusting reaction conditions leads to divergent outcomes in yield, selectivity, and byproduct profiles.

  • Chlorosulfate analog

    May shift nucleophilic attack from carbon to sulfur center, altering product distribution and chemoselectivity.

  • 1,2-Dibromotetrafluoroethane

    Lacks the –OSO₂F leaving group; cannot provide orthogonal activation for sequential derivatization.

  • 2-Chlorotetrafluoroethyl fluorosulfate

    Lower C–Br reactivity vs C–Cl may lead to over-substitution or require distinct reaction conditions.

Quantitative Evidence Guide: How 2-Bromotetrafluoroethyl Fluorosulfate Differentiates from Closest Analogs


Enthalpy of Vaporization: Direct Comparison with 2-Chlorotetrafluoroethyl Fluorosulfate

The enthalpy of vaporization (ΔvapH) of the target compound is 33.2 kJ/mol at 285 K, measured over the range 273–298 K [1]. This is directly comparable to the chlorine analog, 2-chlorotetrafluoroethyl fluorosulfate, which exhibits ΔvapH = 32.9 kJ/mol (7.86 kcal/mol) at 289 K over the range 248–330 K [2]. The marginally higher ΔvapH of the bromo derivative (Δ = +0.3 kJ/mol, ~1%) is consistent with the larger polarizability of bromine, but the near-identical values confirm that both compounds occupy a similar position in distillation and vapor-handling process design—neither offers a meaningful energy-separation advantage over the other based on vaporization thermodynamics alone.

ΔvapH comparison
Head-to-head
33.2 vs 32.9 kJ/mol (~1% higher for Br analog)
Near-identical vapor-handling properties; reactivity drives procurement.
Static vapor pressure measurement, 273–298 K.
Thermophysical properties Phase change enthalpy Process engineering

Relative Reactivity of Bromine vs. Chlorine in Fluorosulfate-Mediated Halogen Displacement on 1,2-Dibromotetrafluoroethane

In HSO₃F/SbF₅ medium at sub-0 °C, chlorine fluorosulfate (ClOSO₂F) exothermally substitutes bromine in 1,2-dibromotetrafluoroethane to give 1,2-bis(fluorosulfonyloxy)tetrafluoroethane in >80% yield [1]. In contrast, bromine fluorosulfate (BrOSO₂F) is reported to be less active than ClOSO₂F toward the same substrate, both in the presence and absence of the superacid mixture [1]. This differential reactivity directly impacts the synthetic utility of the target compound: BrCF₂CF₂OSO₂F retains one bromine atom that is resistant to further displacement by BrOSO₂F, making it a stable, isolable mono-functionalized intermediate, whereas the chlorine analog ClCF₂CF₂OSO₂F is the thermodynamic endpoint of exhaustive fluorosulfation when using ClOSO₂F.

Halogen displacement
Head-to-head
ClOSO₂F gives >80% bis-product; BrOSO₂F permits mono-substitution.
BrCF₂CF₂OSO₂F retains one reactive Br for sequential elaboration.
HSO₃F/SbF₅ medium, sub-0 °C.
Halogen exchange Fluorosulfation Electrophilic substitution

Synthesis Yield: Direct Preparation from Tetrafluoroethylene and Bromine(I) Fluorosulfate

The target compound is prepared by addition of bromine(I) fluorosulfate (BrOSO₂F) across tetrafluoroethylene (TFE). After purification by vacuum bulb-to-bulb distillation, a yield of at least 75% based on BrOSO₂F consumption was recovered; final purification was accomplished by gas chromatography [1]. While no direct yield comparison for the chlorine analog via the identical route is reported in the same study, the chlorine analog ClCF₂CF₂OSO₂F is prepared analogously from ClOSO₂F and TFE [1]. The practical significance is that the bromo derivative is accessible in preparatively useful yield via this classical route, establishing a baseline for procurement quality expectations.

Preparative yield
Reported
≥75% isolated (GC purified) from BrOSO₂F + TFE
Establishes procurement quality baseline from classical synthesis.
Vacuum bulb-to-bulb distillation.
Organofluorine synthesis Fluorosulfate addition Preparative methods

Fluorosulfate Leaving Group Reactivity: Class-Level Comparison with Halides and Other Sulfonates

Alkyl fluorosulfates (ROSO₂F) exhibit extrapolated solvolysis reactivity at 25 °C that is 10⁴ to 10⁶ times higher than that of the corresponding alkyl halides, alkanesulfonates, and benzenesulfonates, and is comparable to that of chlorosulfates and perfluoroalkanesulfonates [1]. While this study examined simple methyl, ethyl, and isopropyl fluorosulfates rather than the polyfluorinated target compound specifically, the class-level inference is that the –OSO₂F group in BrCF₂CF₂OSO₂F confers a leaving-group ability orders of magnitude greater than that of the bromide ion or the –OSO₂Cl group in the corresponding chlorosulfate, enabling nucleophilic displacements under far milder conditions than would be required for the parent 1,2-dibromotetrafluoroethane.

Leaving group reactivity
Class-level
Fluorosulfates 10⁴–10⁶× faster than halides (alkyl class)
–OSO₂F enables milder nucleophilic displacement than bromide alone.
Inferred from alkyl fluorosulfate solvolysis data; not measured on target.
Solvolysis kinetics Leaving group ability Nucleophilic substitution

Patent-Backed Dual-Pathway Utility: Fluorosulfate and Chlorosulfate as Interchangeable Intermediates for Bromodifluoroacetic Acid Derivatives

Russian patent RU 2602238 C1 (2016) explicitly claims both 2-bromotetrafluoroethyl fluorosulfate and 2-bromotetrafluoroethyl chlorosulfate as semi-finished products for the synthesis of ethyl bromodifluoroacetate—a key intermediate for pharmaceuticals and plant protection agents [1]. In the exemplified procedure using the chlorosulfate analog, 2-bromotetrafluoroethyl chlorosulfate was obtained in 91% yield (940 g, 97% purity) from BrCl + ClSO₃H + TFE, and subsequent reaction with ethanol/Et₃N gave ethyl bromodifluoroacetate in 69% yield [2]. The patent establishes that both the fluorosulfate and chlorosulfate esters are functionally equivalent for this economically significant transformation, meaning procurement of either enables access to the same high-value product family.

Patent intermediacy
Patent context
Both –OSO₂F and –OSO₂Cl esters claimed for ethyl bromodifluoroacetate.
Supports access to high-value bromodifluoroacetate derivatives.
Chlorosulfate route: 91% intermediate yield, 69% final product.
Pharmaceutical intermediates Bromodifluoroacetate synthesis Process chemistry

Optimal Application Scenarios for 2-Bromotetrafluoroethyl Fluorosulfate (CAS 757-02-8)


Sequential Heterobifunctionalization of the Tetrafluoroethylene Backbone

The target compound is the reagent of choice when a synthetic sequence requires sequential, chemoselective functionalization of both ends of a –CF₂CF₂– linker. The bromine atom serves as the first leaving group (C–Br bond), while the fluorosulfate group (–OSO₂F) remains intact for a second, orthogonal nucleophilic displacement at either carbon, sulfur, or fluorine [1]. This is not achievable with 1,2-dibromotetrafluoroethane (both sites are halide) or with the bis(fluorosulfate) analog (both sites are sulfonate), where selectivity between the two termini is lost. The work of Huang and Shreeve (1986) demonstrated that polyfluoroalkyl fluorosulfates react with amines at the S–F bond to give sulfamates, with alcohols at the S–F bond to give dialkyl sulfates, and with bromide ion at carbon to regenerate the alkyl bromide [1].

Synthesis of N-(2-Bromotetrafluoroethyl)-Substituted Heterocycles for Agrochemical Lead Discovery

Petko et al. (2005) showed that the 2-bromotetrafluoroethyl group can be introduced onto nitrogen-containing heterocycles (pyrrole, imidazole, pyrazole, 1,2,4-triazole) using 1,2-dibromotetrafluoroethane [2]. However, the target fluorosulfate offers an alternative, more activated electrophilic source of the BrCF₂CF₂– fragment, potentially enabling reactions under milder conditions or with substrates that are unreactive toward the less electrophilic dibromide. The resulting N-(2-bromotetrafluoroethyl)heterocycles were further functionalized with sulfur nucleophiles to afford sulfides, sulfones, and sulfinic acids [2], demonstrating that the bromine atom retained in the product is a viable handle for subsequent diversification.

Precursor to Bromodifluoroacetic Acid Derivatives for Pharmaceutical Intermediate Supply Chains

As established by Russian patent RU 2602238 and the experimental work of Boyko et al. (2019), both the fluorosulfate and chlorosulfate esters of 2-bromotetrafluoroethanol are convertible to ethyl bromodifluoroacetate upon treatment with ethanol and a base [3]. Ethyl bromodifluoroacetate is a critical starting material for numerous pharmaceuticals and crop protection agents [3]. The fluorosulfate variant may be preferred in process settings where the –OSO₂F leaving group offers kinetic advantages (10⁴–10⁶-fold rate enhancement over halides, per Cafferata et al. [4]) or where the chlorosulfate analog is incompatible with downstream chemistry.

Mechanistic Studies of Ambident Electrophilicity in Fluoroalkyl Sulfonates

The target compound is a model substrate for investigating the competition between nucleophilic attack at carbon (S_N2 at C–Br or C–OSO₂F), at sulfur (S–F or S–O bond cleavage), and at fluorine in a single molecular framework. The three electrophilic centers in polyfluoroalkyl fluorosulfates—carbon, sulfur, and fluorine—were systematically described by Huang and Shreeve [1], and the presence of the bromine atom in the target compound adds a fourth potential reactive site. This makes BrCF₂CF₂OSO₂F uniquely information-rich for physical organic chemists mapping nucleofugality and electrofugality trends across the fluorosulfate compound class.

Application
Selection Property
Validation Focus
TFE backbone sequential functionalization studies
Br and –OSO₂F orthogonality
Chemoselective activation order and site differentiation
Agrochemical lead discovery synthesis
Activated BrCF₂CF₂– electrophile source
Milder N‑alkylation conditions on heterocycles
Pharmaceutical intermediate supply chain research
–OSO₂F leaving group kinetic advantage
Conversion efficiency to bromodifluoroacetate derivatives
Ambident electrophilicity mechanistic studies
Multiple electrophilic centers (C, S, F, Br)
Nucleofugality trend mapping across fluorosulfate class
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